Piperazine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJYEBAJZLAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431056 | |
| Record name | Piperazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187589-36-2 | |
| Record name | 2-Piperazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187589-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Piperazine 2 Carbonitrile and Its Derivatives
Advanced Synthetic Routes to the Piperazine-2-carbonitrile Core
The synthesis of the this compound scaffold is a critical step in the development of various chemical entities. Researchers have explored several advanced methodologies to construct this heterocyclic core, focusing on efficiency, stereoselectivity, and the introduction of chirality. These methods include enantioselective strategies, ring construction and cyclization approaches, and the hydrogenation of pyrazine (B50134) precursors.
Enantioselective Synthesis Strategies for Chiral this compound
The demand for enantiomerically pure piperazine (B1678402) derivatives has driven the development of asymmetric synthetic routes. A notable approach involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives using optically active rhodium complexes as catalysts. google.com This method allows for the preparation of optically active piperazine-2-carboxylic acid derivatives, which can be precursors to chiral this compound. google.com For instance, the hydrogenation of methyl pyrazine-2-carboxylate (B1225951) over a cinchonidine-modified palladium on carbon (Pd/C) catalyst has been shown to produce methyl piperazine-2-carboxylate with a modest enantiomeric excess. worktribe.com This represents an early example of direct enantioselective hydrogenation of an aromatic N-heterocycle. worktribe.com
Another strategy is the palladium-catalyzed decarboxylative asymmetric allylic alkylation, which has been successfully employed for the enantioselective synthesis of α,α-disubstituted piperazin-2-ones. nih.govrsc.org These chiral piperazinones can then be reduced to the corresponding gem-disubstituted piperazines, offering a pathway to stereodefined chemical space. nih.govrsc.org Furthermore, asymmetric lithiation of N-Boc piperazines using s-BuLi in the presence of sparteine (B1682161) or a sparteine surrogate provides a direct method for the functionalization of the piperazine ring, yielding enantiopure α-substituted piperazines. acs.org
Enzymatic resolutions have also been explored. For example, racemic piperazine-2-carboxamide (B1304950) has been resolved using bacterial cells to obtain chiral piperazine-2-carboxylic acid. google.com
Ring Construction and Cyclization Approaches
The construction of the piperazine ring itself is a fundamental aspect of synthesizing this compound and its derivatives. Traditional methods often involve the cyclization of linear diamine precursors. mdpi.com More recent and sophisticated approaches have been developed to improve efficiency and introduce structural diversity.
One such method is the Dieckmann cyclization of substrates like CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph to form piperazine-2,5-diones, which can be further modified. researchgate.net Another innovative strategy involves a Pd-catalyzed carboamination reaction that simultaneously forms the heterocyclic ring and two new bonds, providing a concise and modular route to cis-2,6-disubstituted piperazines from simple amino acid precursors. nih.gov
Reductive cyclization of dioximes has also been demonstrated as a viable method for building the piperazine ring from a primary amino group. mdpi.com Additionally, formal [n+2] cyclization strategies, such as the reaction of diamine derivatives with electron-deficient allenes, offer a one-step synthesis of 1,4-diazo heterocycles under mild conditions without the need for transition metal catalysts. researchgate.net
The synthesis of 2-substituted piperazines can also be achieved through the reduction of diketopiperazines or 2-ketopiperazines and various other cyclization reactions. researchgate.net
Hydrogenation of Pyrazine-2-carbonitrile and Related Precursors
A common and direct route to this compound is the hydrogenation of its aromatic precursor, pyrazine-2-carbonitrile. This reduction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C). worktribe.combeilstein-journals.orgnih.gov The process involves the reduction of the pyrazine ring to a piperazine ring. beilstein-journals.orgnih.gov
The hydrogenation of substituted pyrazines, like methyl pyrazine-2-carboxylate and pyrazine-2-carbonitrile, over Pd/C has been studied to understand the influence of substituents on the reactivity of the heterocyclic ring. worktribe.com In the case of methyl pyrazine-2-carboxylate, the hydrogenation proceeds in two distinct stages, initially forming a stable tetrahydropyrazine (B3061110) derivative. worktribe.com The hydrogenation of pyrazine-2-carbonitrile also shows partial hydrogenation of both the ring and the cyano group. worktribe.com
For large-scale synthesis, catalytic hydrogenation of pyrazine-2-carboxamide using a metal catalyst like palladium or platinum is a preferred method to produce piperazine-2-carboxamide, a related derivative. google.com The reaction conditions, such as temperature, hydrogen pressure, and solvent, can be optimized for maximum efficiency. google.combeilstein-journals.org For example, a machine-assisted, multi-step flow process has been developed for the preparation of piperazine-2-carboxamide, which involves the hydrogenation of pyrazine-2-carboxamide. researchgate.net
| Precursor | Catalyst | Product | Reference |
| Pyrazine-2-carbonitrile | Pd/C | This compound | worktribe.com |
| Methyl pyrazine-2-carboxylate | Cinchonidine-modified Pd/C | Methyl piperazine-2-carboxylate | worktribe.com |
| Pyrazine-2-carboxamide | 10% Pd/C | Piperazine-2-carboxamide | google.com |
| Pyrazine-2-carboxamide | Supported precious metal | (R,S)-piperazine-2-carboxamide | beilstein-journals.orgnih.gov |
Stereocontrolled Synthesis
Achieving stereocontrol in the synthesis of piperazine derivatives is crucial for their application in medicinal chemistry. Various methods have been developed to control the stereochemistry during the formation of the piperazine ring or its subsequent functionalization.
Highly stereoselective carbolithiation reactions of α-aryl piperidine (B6355638) enecarbamates have been reported to provide direct access to vicinally-substituted piperidine compounds, a strategy that could be adapted for piperazine synthesis. nih.gov This method allows for the creation of multiple contiguous stereocenters. escholarship.org Similarly, a stereocontrolled synthesis of 2-dienyl-substituted piperidines has been achieved using an iron complex as a stereocontrolling element in a double reductive amination cascade. nih.gov
For piperazines specifically, a stereoselective synthesis of enantiomerically enriched 2,6-disubstituted piperazines has been challenging. nih.gov However, a concise, modular, and asymmetric synthesis of cis-2,6-disubstituted piperazines has been developed from amino acid precursors, utilizing a Pd-catalyzed carboamination as the key step. nih.gov The synthesis of enantiomerically pure 3-substituted-piperazine-2-acetic acid esters has also been achieved, starting from chiral amino acids. researchgate.net
Functionalization and Derivatization Strategies
Once the this compound core is synthesized, further functionalization is often required to create diverse libraries of compounds for various applications. N-alkylation and N-substitution are common and important derivatization strategies.
N-Alkylation and N-Substitution Reactions
The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through various reactions. N-alkylation is a primary method for introducing substituents onto the piperazine nitrogen. This can be achieved through nucleophilic substitution using alkyl halides or sulfonates, reductive amination, or the reduction of carboxamides. mdpi.com
For instance, N-alkylation with bromoethanol followed by oxidation can introduce an aldehyde group, which can then be used for further condensation reactions. nih.gov The reaction of piperazine with alkyl bromides is a common strategy for synthesizing N-alkylated derivatives. nih.gov Reductive amination with aldehydes or ketones is another versatile method for N-alkylation. mdpi.comnih.gov
In cases where selective mono-N-substitution is desired, protecting group strategies are often employed. google.com One of the nitrogen atoms is protected, allowing the other to react with an electrophile. The protecting group can then be removed for further derivatization. google.com However, methods for direct mono-N-substitution of piperazine are also being developed. google.com
The synthesis of N-aryl piperazines can be accomplished through methods like the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, or nucleophilic aromatic substitution on electron-deficient arenes. mdpi.com These reactions allow for the introduction of various aryl groups onto the piperazine nitrogen.
| Reaction Type | Reagents | Product Type | Reference |
| N-Alkylation | Alkyl halides (e.g., bromoethanol, alkyl bromides) | N-Alkyl piperazines | nih.govnih.gov |
| Reductive Amination | Aldehydes, Ketones, Sodium triacetoxyborohydride | N-Alkyl piperazines | mdpi.comnih.gov |
| N-Arylation | Aryl halides, Pd or Cu catalyst | N-Aryl piperazines | mdpi.com |
| N-Acylation | Carboxylic acids, Coupling agents (e.g., HATU) | N-Acyl piperazines | researchgate.net |
C-Functionalization of the Piperazine Ring
The direct functionalization of the C-H bonds of the piperazine ring presents an efficient and atom-economical approach to introduce substituents. mdpi.comencyclopedia.pub Traditional methods for introducing substituents at the carbon atoms are often lengthy and constrained by the availability of starting materials. encyclopedia.pub In contrast, modern C-H functionalization strategies offer more direct routes. doaj.orgencyclopedia.pub
One notable strategy is the Stannyl (B1234572) Amine Protocol (SnAP) , which facilitates the synthesis of C2-functionalized piperazines. mdpi.comencyclopedia.pub This method involves the copper-mediated reaction of stannyl amine reagents with aldehydes. mdpi.com The mechanism proceeds through the formation of an α-aminyl radical, which then cyclizes with an imine intermediate. mdpi.comencyclopedia.pub While effective, this method's reliance on stoichiometric copper can be a drawback for large-scale applications. encyclopedia.pub To address this, a catalytic version of the SnAP chemistry has been developed. mdpi.com
Another advancement is the Silicon Amine Protocol (SLAP) , which utilizes silicon as a substitute for tin. mdpi.com This photoredox-catalyzed method avoids the use of copper and tin, offering a more attractive profile in terms of toxicity and reaction workup. mdpi.com The SLAP protocol has demonstrated high functional group tolerance and operates under practical reaction conditions. mdpi.com
Photoredox catalysis has emerged as a powerful tool for C-H functionalization of piperazines, enabling arylation, vinylation, and alkylation reactions. researchgate.netmdpi.com These methods often utilize iridium-based photocatalysts to generate α-amino radicals from N-protected piperazines, which then couple with various partners. mdpi.comencyclopedia.pub Organic photoredox catalysts are also being explored as a more sustainable alternative to transition-metal catalysts. mdpi.com
Table 1: Comparison of C-Functionalization Methodologies for the Piperazine Ring
| Methodology | Key Features | Advantages | Limitations |
| SnAP Reagents | Copper-mediated cyclization of stannyl amines and aldehydes. mdpi.comencyclopedia.pub | Convergent, good functional group tolerance, mild conditions. encyclopedia.pub | Use of stoichiometric copper, tin reagent toxicity. mdpi.comencyclopedia.pub |
| SLAP Reagents | Photoredox-catalyzed cyclization using silicon-based reagents. mdpi.com | Avoids tin and copper by-products, practical conditions. mdpi.com | May not achieve full conversion with certain substrates. mdpi.com |
| Photoredox Catalysis | Direct C-H functionalization via photocatalyst-generated radicals. researchgate.netmdpi.com | Mild, green alternative to classical methods. nsf.gov | Potential toxicity and cost of transition-metal catalysts. mdpi.com |
Orthogonal Protection and Deprotection Techniques
The presence of two nitrogen atoms in the piperazine ring necessitates the use of orthogonal protecting group strategies to achieve selective functionalization. researchgate.netsmolecule.com Orthogonal protection allows for the deprotection of one nitrogen atom while the other remains protected, enabling sequential and site-specific modifications.
Commonly used nitrogen protecting groups in piperazine chemistry include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). smolecule.comsmolecule.com The Boc group is stable under basic and nucleophilic conditions and is readily removed with acid. smolecule.comsmolecule.com Conversely, the Cbz group is stable to basic conditions but can be cleaved by catalytic hydrogenation. smolecule.com This differential reactivity allows for their use in orthogonal protection schemes.
For instance, a piperazine can be mono-protected with a Boc group, allowing for functionalization at the unprotected nitrogen. Subsequent removal of the Boc group under acidic conditions frees the second nitrogen for further reaction. smolecule.com The choice of protecting groups can be tailored to the specific synthetic route and the desired final product. For example, the Alloc group is stable to piperidine and trifluoroacetic acid (TFA) but can be removed by palladium(0)-catalyzed allyl transfer, providing another layer of orthogonality. sigmaaldrich.com
The cumyl group, in conjunction with a Boc group, offers an orthogonal protection strategy where either group can be selectively cleaved. nih.gov The cumyl group can be removed by hydrogenolysis, while the Boc group is removed with acid. nih.gov
Table 2: Common Orthogonal Protecting Group Pairs in Piperazine Synthesis
| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 | Reference |
| Boc | Acid (e.g., TFA, HCl) | Cbz | Catalytic Hydrogenation (e.g., Pd/C) | smolecule.comsmolecule.com |
| Boc | Acid (e.g., TFA, HCl) | Cumyl | Hydrogenolysis | nih.gov |
| Alloc | Pd(0) catalyst | Fmoc | Base (e.g., piperidine) | sigmaaldrich.com |
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering efficient and selective transformations. Both transition-metal catalysis and biocatalysis have been successfully employed.
Transition-Metal-Catalyzed Reactions
Transition-metal catalysts, particularly those based on iridium and palladium, are extensively used in the synthesis of functionalized piperazines.
Iridium-catalyzed reactions are prominent in photoredox C-H functionalization. mdpi.comclockss.org For example, iridium complexes can catalyze the N-alkylative homocoupling of N-benzylethanolamines to produce N,N'-dibenzylpiperazine derivatives. clockss.org They are also effective in the photoredox-mediated decarboxylative annulation of glycine-based diamines with aldehydes to yield 2-substituted piperazines. organic-chemistry.org
Palladium-catalyzed reactions are also widely utilized. For instance, palladium catalysts enable the aerobic oxidative cyclization of alkenes to form six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are also key for introducing aryl and other substituents onto the piperazine core. princeton.edu
Other transition metals like ruthenium have been used to catalyze diol-diamine couplings to produce piperazines. organic-chemistry.org
Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. acs.orgbiosynth.com Enzymes can operate under mild conditions, often in aqueous media, and exhibit excellent stereoselectivity. acs.org
For the synthesis of chiral piperazine derivatives, aminopeptidases have been employed for the kinetic resolution of racemic piperazine-2-carboxamide. acs.orgnih.gov For example, an aminopeptidase (B13392206) from Aspergillus oryzae has been used for the chiral resolution of racemic piperazine-2-carboxamide to produce enantiopure (S)-piperazine-2-carboxylic acid. acs.orgbiosynth.com Similarly, an amidase from Klebsiella terrigena has been used to hydrolyze racemic piperazine-2-carboxamide to afford (S)-piperazine-2-carboxylic acid with high enantiomeric excess. rsc.org
The immobilization of these enzymes on solid supports allows for their reuse and integration into continuous flow processes, enhancing their industrial applicability. acs.org
Flow Chemistry and Automated Synthesis for this compound Production
Flow chemistry and automated synthesis are increasingly being adopted for the production of this compound and its derivatives, offering advantages in terms of safety, scalability, and efficiency. researchgate.netbeilstein-journals.orgacs.org
Continuous flow systems can improve reaction safety and accelerate reaction kinetics. researchgate.net They are particularly well-suited for reactions that are difficult to control in batch, such as those involving hazardous reagents or exothermic processes. nih.gov For instance, the continuous flow synthesis of a benzylpiperazine has been demonstrated via reductive amination using a continuous-flow hydrogenation apparatus. thieme-connect.com
The integration of multiple reaction steps into a continuous sequence can significantly streamline the synthesis process. mdpi.com For example, a two-step continuous-flow reduction system has been developed for the synthesis of a key intermediate of the drug cariprazine, which features a piperazine moiety. mdpi.com
Automated synthesis platforms, often controlled by software, allow for the precise control of reaction parameters and the seamless integration of different pieces of equipment. beilstein-journals.orgnih.gov This has been demonstrated in the machine-assisted, multi-step flow preparation of piperazine-2-carboxamide. beilstein-journals.org
Scalable Synthesis and Industrial Relevance Considerations
The scalable synthesis of this compound and its derivatives is crucial for their application in the pharmaceutical industry. chemicalbook.comhbu.edu.cn Industrial production methods for piperazine itself often involve the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. chemicalbook.comwikipedia.org
Catalytic methods are generally preferred for industrial applications due to their efficiency. researchgate.net The development of robust and reusable catalysts is a key area of research. google.com For instance, fixed-bed reactors with heterogeneous catalysts are used for the continuous synthesis of piperazine compounds. google.com
The choice of solvent is also a critical factor, with a preference for environmentally benign solvents like water whenever possible. smolecule.com Process intensification through technologies like flow chemistry is also a key strategy for making the synthesis of piperazine derivatives more sustainable and economically viable on an industrial scale. acs.org
Advanced Spectroscopic and Analytical Characterization of Piperazine 2 Carbonitrile
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for elucidating the precise atomic arrangement within the piperazine-2-carbonitrile molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule, providing detailed information about its structure.
¹H NMR: In the ¹H NMR spectrum of (S)-piperazine-2-carboxylic acid dihydrochloride (B599025), a derivative of this compound, the protons on the piperazine (B1678402) ring and the adjacent methine proton exhibit characteristic chemical shifts. For instance, in D₂O, the following signals are observed: a doublet of doublets at 4.17 ppm (dd, J = 11.3, 3.9 Hz, 1H), a doublet of doublets at 3.91 ppm (dd, J = 14.1, 3.8 Hz, 1H), a doublet of triplets at 3.73 ppm (dt, J = 14.0, 3.3 Hz, 1H), a multiplet between 3.69-3.63 ppm (m, 1H), a multiplet between 3.48-3.41 ppm (m, 2H), and a multiplet between 3.39-3.33 ppm (m, 1H). google.com For 1-Boc-piperazine-2-carboxylic acid, the piperazine ring protons typically appear in the range of δ 3.0–4.0 ppm, while the tert-butyl protons of the Boc protecting group show a characteristic signal around δ 1.4 ppm.
¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For a related piperazine derivative, methyl octahydro-9S-pyrrolo[1,2-a]pyrazine-1S-carboxylate, the carbon signals appear at 23.1, 26.3, 44.9, 53.0, 53.8, 57.2, 60.1, 65.0, and 174.9 ppm. clockss.org The parent piperazine molecule itself shows a characteristic signal at 47.7 ppm in its ¹³C NMR spectrum.
Interactive Data Table: Representative NMR Data for Piperazine Derivatives
| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity/Coupling Constants (Hz) |
| (S)-Piperazine-2-carboxylic acid dihydrochloride google.com | D₂O | ¹H | 4.17 | dd, J = 11.3, 3.9 |
| 3.91 | dd, J = 14.1, 3.8 | |||
| 3.73 | dt, J = 14.0, 3.3 | |||
| 3.69-3.63 | m | |||
| 3.48-3.41 | m | |||
| 3.39-3.33 | m | |||
| 1-Boc-Piperazine-2-carboxylic acid | - | ¹H | 3.0-4.0 | - |
| 1.4 | - | |||
| Methyl octahydro-9S-pyrrolo[1,2-a]pyrazine-1S-carboxylate clockss.org | - | ¹³C | 23.1, 26.3, 44.9, 53.0, 53.8, 57.2, 60.1, 65.0, 174.9 | - |
| Piperazine | - | ¹³C | 47.7 | - |
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns.
The molecular weight of (S)-piperazine-2-carbonitrile is 111.15 g/mol . moldb.com For its derivatives, such as 1-Boc-piperazine-2-carboxylic acid, the molecular weight is 230.26 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For example, the protonated molecule of a related piperazine derivative, C₁₇H₂₂N₂O₅Cl, was found to have a mass-to-charge ratio (m/z) of 369.1234, which is very close to the calculated value of 369.1272. clockss.org
MS/MS fragmentation studies of piperazine-containing compounds often reveal characteristic losses. For instance, the fragmentation of some piperazine derivatives involves the loss of an N-methylpiperazine moiety, corresponding to a neutral loss of 100 Da. preprints.org Another common fragmentation pathway is the cleavage of the piperazine ring itself. nih.gov In the case of 1-Boc-piperazine-2-carboxylic acid, a common fragment observed is due to the loss of the tert-butyl group, resulting in a fragment with an m/z of 188.
Interactive Data Table: Mass Spectrometry Data for this compound and Derivatives
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference |
| (S)-Piperazine-2-carbonitrile | - | 112.16 | - | moldb.com |
| 1-Boc-Piperazine-2-carboxylic acid | ESI | 231.26 | 188 (loss of tert-butyl) | |
| C₁₇H₂₂N₂O₅Cl Derivative | HRMS | 369.1234 | - | clockss.org |
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of this compound and its derivatives shows characteristic absorption bands. A key feature is the nitrile (C≡N) stretching vibration, which typically appears around 2240 cm⁻¹. For derivatives containing a carboxylic acid group, a broad O-H stretch is observed around 3400 cm⁻¹, and a C=O stretch appears near 1700 cm⁻¹. In Boc-protected derivatives, the carbonyl group of the Boc protecting group gives a strong absorption band in the range of 1680–1720 cm⁻¹. The N-H stretching vibrations of the piperazine ring can also be observed. clockss.org
Interactive Data Table: Characteristic FTIR Absorption Bands for Piperazine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Nitrile (C≡N) | ~2240 | |
| Hydroxyl (O-H) | ~3400 | |
| Carbonyl (C=O) of Carboxylic Acid | ~1700 | |
| Carbonyl (C=O) of Boc Group | 1680-1720 | |
| Amine (N-H) | 3300-3500 | clockss.org |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. While the parent piperazine ring does not have strong absorption in the UV-visible region, the presence of chromophoric groups in its derivatives can lead to characteristic absorption maxima (λmax). For instance, the introduction of aromatic rings or other conjugated systems can result in significant UV absorption that can be used for quantification and analysis.
Chromatographic Analysis for Purity and Enantiomeric Purity
Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.
High-performance liquid chromatography (HPLC) is a widely used method for determining the purity of this compound and its derivatives. Reversed-phase HPLC, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic acid, is a common approach. mdpi.com
For chiral compounds like this compound, chiral HPLC is crucial for separating and quantifying the individual enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for the chiral resolution of piperazine derivatives. researchgate.net For example, the enantiomers of (S)-piperazine-2-carboxylic acid have been successfully separated using a Chirobiotic T column, with retention times of 4.42 minutes for the (S)-enantiomer and 4.82 minutes for the (R)-enantiomer under specific conditions. google.com The development of a robust chiral HPLC method is critical to ensure the enantiomeric purity of the final product, which is often a key requirement in pharmaceutical applications. mdpi.comnih.gov
Interactive Data Table: HPLC and Chiral HPLC Parameters for Piperazine Derivatives
| Compound | Column | Mobile Phase | Detection | Retention Time (min) | Reference |
| Piperazine-2-acetic acid ester derivative | C18 (2.1 x 50 mm, 1.8 µm) | Water/CH₃CN with 0.05% formic acid (gradient) | UV (254 nm, 230 nm) | - | mdpi.com |
| (S)-Piperazine-2-carboxylic acid | Astec Chirobiotic T (25 cm x 4.6 mm, 5 µm) | 50mM Potassium phosphate (B84403) (pH 7.0)/Methanol (90:10) | DAD (198 nm) | 4.42 (S), 4.82 (R) | google.com |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
The analysis of piperazine derivatives, including this compound, is routinely performed using hyphenated chromatographic and spectrometric techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer high sensitivity and specificity for the identification and quantification of the compound in various matrices. scholars.directunodc.org
In GC-MS analysis, this compound would first be separated from other components in a mixture based on its volatility and interaction with the stationary phase of the GC column. scholars.directuin-alauddin.ac.id Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are detected, providing a unique mass spectrum that serves as a molecular fingerprint. For piperazine derivatives, common fragmentation patterns involve the cleavage of the piperazine ring, leading to characteristic ions. nih.gov For instance, a key fragmentation might involve the loss of a C₂H₄N fragment from the piperazine ring. nih.gov The presence of the nitrile group (-CN) and its influence on the fragmentation pathway would be a key diagnostic feature in the mass spectrum of this compound.
LC-MS is particularly advantageous for analyzing polar and thermally labile compounds that are not well-suited for GC analysis. mdpi.com this compound can be analyzed using reversed-phase LC, where it is separated based on its polarity. The compound then enters the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and usually produces a prominent protonated molecular ion [M+H]⁺. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation to generate specific product ions. This technique, often in the form of multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification. nih.gov Chemical derivatization may also be used to enhance chromatographic retention and ionization efficiency. mdpi.com
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Column | 5% Phenyl/95% Methyl Silicone (e.g., DB-5ms) scholars.directunodc.org | Reversed-Phase C18 |
| Carrier/Mobile Phase | Helium scholars.direct | Acetonitrile/Water with formic acid or ammonium (B1175870) formate |
| Ionization Mode | Electron Impact (EI) uin-alauddin.ac.id | Electrospray Ionization (ESI), Positive Mode nih.gov |
| Detection | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) | Multiple Reaction Monitoring (MRM) nih.gov |
| Expected Parent Ion | Molecular Ion (M⁺) | Protonated Molecule [M+H]⁺ nih.gov |
X-ray Crystallography for Absolute Configuration Determination
This compound possesses a chiral center at the carbon atom in position 2 of the piperazine ring. Determining the absolute configuration (R or S) of this stereocenter is crucial for understanding its biological and chemical properties. Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute configuration of chiral molecules. nih.govresearchgate.net
The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering factor of an atom becomes a complex number, and Friedel's law (which states that the intensities of reflections from planes (hkl) and (-h-k-l) are equal) breaks down. ed.ac.uk This effect is generally weak for molecules containing only light atoms (like C, H, N, O) when using common X-ray sources (e.g., Cu Kα). researchgate.neted.ac.uk However, modern diffractometers and advanced data processing techniques have made it possible to reliably determine the absolute configuration of such compounds. researchgate.net
For this compound, the process would involve growing a high-quality single crystal of one of the pure enantiomers. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is meticulously recorded. nih.gov The analysis of the intensities of specific pairs of reflections, known as Bijvoet pairs, allows for the determination of the absolute structure. ed.ac.uk The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates whether the determined absolute structure is correct. A Flack parameter close to zero for a given enantiomer confirms its absolute configuration, while a value close to one indicates that the inverted structure is the correct one. nih.gov The successful determination of the crystal structure reveals the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, unequivocally establishing the R or S configuration of the chiral center. acs.orgunesp.br
| Parameter | Example Value/Description |
|---|---|
| Crystal System | Monoclinic acs.org |
| Space Group | P2₁ (a common non-centrosymmetric space group for chiral molecules) acs.org |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Flack Parameter | A value near 0, e.g., 0.05(10), confirms the assigned configuration. nih.gov |
| Resolution | High resolution data is required for accurate determination. |
Electrochemical Characterization and Redox Behavior
The electrochemical behavior of this compound is primarily governed by the redox properties of the piperazine ring. The two nitrogen atoms in the piperazine moiety possess lone pairs of electrons, making them susceptible to electrochemical oxidation. researchgate.netmdpi.com Cyclic voltammetry (CV) is a powerful technique used to study this behavior. elsevierpure.com
Studies on piperazine and its derivatives have shown that the piperazine ring undergoes an irreversible electrochemical oxidation process at various electrode surfaces, such as glassy carbon (GCE) or gold electrodes. researchgate.netmedwinpublishers.com This oxidation typically occurs at positive potentials, often in the range of +0.5 V to +1.2 V versus a standard reference electrode like Ag/AgCl. researchgate.netmedwinpublishers.com The oxidation is generally diffusion-controlled, and the exact potential depends significantly on factors like the pH of the supporting electrolyte and the nature of substituents on the piperazine nitrogens. researchgate.net The presence of various groups attached to the piperazine nitrogens can alter their basicity and, consequently, their redox behavior. researchgate.net
For this compound, the electrochemical oxidation would likely involve the nitrogen atoms of the piperazine ring. The electron-withdrawing nature of the nitrile group at the C2 position could potentially make the oxidation slightly more difficult, shifting the oxidation peak to a more positive potential compared to unsubstituted piperazine. The proposed mechanism often involves the removal of electrons from the nitrogen atoms, leading to the formation of radical cations which can then undergo further reactions. medwinpublishers.com
| Compound | Electrode | Technique | Oxidation Potential (Epa) | Key Finding |
|---|---|---|---|---|
| Piperazine | Gold Electrode (GE) | Cyclic Voltammetry (CV) | ~ +1.18 V vs. Ag/AgCl medwinpublishers.com | Irreversible, diffusion-controlled oxidation. medwinpublishers.com |
| Piperazine | Platinum (Pt) | Cyclic Voltammetry (CV) | Onset at ~0.5 V, broad current > 1.0 V mdpi.com | Strong adsorption on the electrode surface. mdpi.com |
| m-Chlorophenylpiperazine (mCPP) | Screen-Printed Carbon Electrode (SPCE) | Square-Wave Voltammetry (SWV) | +0.65 V vs. Ag researchgate.net | Irreversible oxidation process. researchgate.net |
Thermal Stability Analysis in Synthetic Processes
The thermal stability of this compound is a critical parameter, especially concerning its synthesis, purification, and storage. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess thermal behavior. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures, while DSC measures the heat flow into or out of a sample, indicating melting points, phase transitions, and decomposition events.
For piperazine and its derivatives, thermal stability is influenced by the molecular structure and the presence of other substances. For example, in the context of CO₂ capture processes, piperazine has been shown to be relatively resistant to thermal degradation at temperatures up to 150°C. researchgate.net However, the presence of CO₂ can enhance thermal degradation. uky.edu Studies on biopolymers modified with piperazine-2-carboxylic acid, a related compound, showed that the modified polymer was thermally stable up to 190°C. aidic.it The decomposition of piperazine-2-carboxylic acid itself was observed in a single step between 200-350°C. aidic.it
In the synthesis of this compound, elevated temperatures may be required to drive reactions or remove solvents. Understanding its thermal decomposition threshold is essential to prevent the formation of unwanted byproducts and ensure the integrity of the final product. TGA analysis of this compound would be expected to show a mass loss at a specific temperature range, indicating its decomposition. Coupling the TGA instrument with a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (TGA-GC-MS) would allow for the identification of the volatile compounds released during decomposition, providing insight into the degradation pathways.
| Compound/System | Technique | Key Observation | Reference |
|---|---|---|---|
| Piperazine (PZ) for CO₂ Capture | Thermal Degradation Studies | Reported to be resistant to thermal degradation up to 150°C (423 K). | researchgate.net |
| Piperazine-2-carboxylic acid | Thermogravimetric Analysis (TGA) | Showed a single-step decomposition with 93.8% mass loss between 200-350°C. | aidic.it |
| Biopolymer modified with Piperazine-2-carboxylic acid | Thermogravimetric Analysis (TGA) | Thermally stable up to 190°C. | aidic.it |
| Charge-Transfer Complexes of Piperazine | Thermal Analysis | Stoichiometry and stability depend on the nature of both the donor (piperazine) and acceptor molecules. | hbku.edu.qa |
Pharmacological and Biological Research of Piperazine 2 Carbonitrile Derivatives
Structure-Activity Relationship (SAR) Studies of Piperazine-2-carbonitrile Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org For this compound derivatives, these studies focus on how modifications to the piperazine (B1678402) ring and its substituents affect their therapeutic properties. tandfonline.comnih.govnih.gov
Impact of Substituent Modifications on Biological Activity
The biological activity of piperazine derivatives can be significantly altered by modifying the substituents on the piperazine ring. tandfonline.comnih.govnih.gov The two nitrogen atoms in the piperazine ring provide opportunities for introducing various functional groups, which can lead to changes in properties like solubility, bioavailability, and target affinity. nih.gov
For instance, the introduction of different groups at the N1 and N4 positions of the piperazine ring has been a common strategy to modulate the pharmacological profile of these compounds. tandfonline.comnih.gov Research has shown that substituents on the piperazine unit are important for their inhibitory activity against various biological targets. tandfonline.comnih.gov For example, in a series of quercetin (B1663063) derivatives, those containing piperazine moieties showed promising efficacy against prostate cancer cells, with modifications of the hydroxyl groups significantly improving their inhibitory activity. tandfonline.comnih.gov
Similarly, in the development of noncovalent SARS-CoV-2 main protease (Mpro) inhibitors, trisubstituted piperazine derivatives were designed and synthesized. acs.org The introduction of a p-methoxyaniline fragment resulted in the strongest enzyme inhibitory activity. acs.org Conversely, adding a methyl group at the NH position, while potentially improving metabolic stability, led to a decrease in enzyme inhibitory activity. acs.org
The nature of the substituents can also influence the selectivity of the compounds. In a study of piperazine-2,3-dicarboxylic acid derivatives, N1-substituted compounds showed improved relative affinity for specific NMDA receptor subunits (GluN2C and GluN2D). nih.gov
Table 1: Impact of Substituent Modifications on Biological Activity
| Base Scaffold | Substituent Modification | Observed Biological Effect | Reference |
| Quercetin | Addition of piperazine moieties and modification of hydroxyl groups | Improved inhibitory activity against prostate cancer cells. | tandfonline.comnih.gov |
| Piperazine-substituted Mpro inhibitor | Introduction of p-methoxyaniline fragment | Strongest enzyme inhibitory activity. | acs.org |
| Piperazine-substituted Mpro inhibitor | Addition of a methyl group at the NH position | Decreased enzyme inhibitory activity. | acs.org |
| Piperazine-2,3-dicarboxylic acid | N1-substitution | Improved relative affinity for GluN2C and GluN2D NMDA receptor subunits. | nih.gov |
Stereochemical Influence on Pharmacological Efficacy and Selectivity
Chirality, or the "handedness" of a molecule, plays a critical role in the pharmacological properties of drugs. mdpi.com For piperazine derivatives, the stereochemistry of the piperazine ring can lead to stereoselective effects on biological activity. museonaturalistico.it The spatial arrangement of atoms in stereoisomers can result in different binding affinities for receptors and enzymes, leading to variations in efficacy and selectivity. mdpi.com
For example, sertraline, an antidepressant, has two chiral centers and exists as four stereoisomers. The therapeutic effect is associated with the (+)-cis-(1S, 4S) configuration. mdpi.com Similarly, paroxetine (B1678475) has two chiral centers, and the therapeutically active enantiomer has a (−)-trans-(3S, 4R) configuration. mdpi.com
In the context of piperazine-2,3-dicarboxylic acid derivatives, specific stereoisomers have shown selectivity for certain receptor subtypes. For example, some N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid display improved affinity for GluN2C and GluN2D NMDA receptor subunits. nih.gov Furthermore, the (-)-4 isomer was identified as a potent kainate receptor antagonist. nih.gov
The protonation state of the piperazine or piperidine (B6355638) moiety at physiological pH can also be a critical factor. For instance, in a series of dual histamine (B1213489) H3/sigma-1 receptor ligands, the piperidine derivatives in their protonated form were found to be essential for high biological activity due to a key interaction with the σ1 receptor binding pocket. nih.gov
Molecular Mechanisms of Action of this compound Derivatives
The therapeutic effects of this compound derivatives are mediated through their interactions with various molecular targets, including receptors and enzymes, and their influence on neurotransmitter systems. nih.gov
Receptor Binding and Modulation (e.g., NMDA Receptors, Sigma Receptors, Serotonin (B10506) Receptors)
Piperazine derivatives are known to interact with a variety of receptors in the central nervous system (CNS). researchgate.netresearchgate.netnih.gov
NMDA Receptors: Derivatives of piperazine-2,3-dicarboxylic acid have been shown to act as competitive antagonists at N-methyl-D-aspartate (NMDA) receptors. nih.gov Some of these derivatives exhibit selectivity for different GluN2 subunits of the NMDA receptor. nih.gov The modulation of NMDA receptors is a key area of research for neurological disorders. nih.govmdpi.com
Sigma Receptors: Sigma receptors are a unique class of proteins that are targets for various therapeutic agents. researchgate.net Piperazine derivatives have been shown to bind to sigma receptors, and this interaction is implicated in their potential antipsychotic and neuroprotective effects. nih.gov For example, repeated exposure to certain psychostimulants can lead to an upregulation of sigma-1 binding sites. nih.gov
Serotonin Receptors: Many piperazine-containing compounds act on serotonin receptors, contributing to their antidepressant and anxiolytic properties. researchgate.net Quantitative structure-activity relationship (QSAR) studies have been used to understand how different structural features of aryl alkanol piperazine derivatives influence their 5-hydroxytryptamine (5-HT) reuptake inhibition activity. nih.gov
Table 2: Receptor Binding Profiles of Piperazine Derivatives
| Piperazine Derivative Class | Receptor Target | Observed Interaction | Reference |
| Piperazine-2,3-dicarboxylic acid derivatives | NMDA Receptors | Competitive antagonism, with selectivity for GluN2C/D subunits. | nih.gov |
| Various piperazine derivatives | Sigma Receptors | Binding and modulation, implicated in antipsychotic effects. | nih.govresearchgate.net |
| Aryl alkanol piperazine derivatives | Serotonin Receptors | Inhibition of 5-HT reuptake. | nih.gov |
Enzyme Inhibition Profiles and Kinetics (e.g., Cholinesterases, TACE, Farnesyl Protein Transferase, Enoyl-ACP Reductase, Carbonic Anhydrase)
Piperazine derivatives have been investigated for their ability to inhibit various enzymes, which is a key mechanism for their therapeutic action in several diseases. nih.govresearchgate.net
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the treatment of Alzheimer's disease. mdpi.com A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives demonstrated competitive inhibition of both AChE and BChE. nih.gov Specifically, the free carboxylic acid series showed enhanced selectivity for AChE, while hydroxamic acid and carboxamide congeners were more potent and selective inhibitors of BChE. nih.gov
Carbonic Anhydrase: Carbonic anhydrase (CA) inhibitors are used to treat diseases like glaucoma and cancer. nih.gov A series of chiral piperazines carrying a (2-hydroxyethyl) group showed potent inhibition of human carbonic anhydrase (hCA) isoforms, with some compounds exhibiting nanomolar potency and a preference for inhibiting hCA IX. nih.gov
Table 3: Enzyme Inhibition by Piperazine Derivatives
| Piperazine Derivative Class | Enzyme Target | Inhibition Profile | Reference |
| 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | Acetylcholinesterase (AChE) | Competitive inhibition, with selectivity for AChE by the free carboxylic acid series. | nih.gov |
| 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | Butyrylcholinesterase (BChE) | Competitive inhibition, with high potency and selectivity by hydroxamic acid and carboxamide congeners. | nih.gov |
| Chiral piperazines with a (2-hydroxyethyl) group | Carbonic Anhydrase (hCA) | Potent inhibition, with some compounds showing preference for hCA IX. | nih.gov |
Interactions with Neurotransmitter Systems (e.g., Monoamine Pathways)
A significant aspect of the pharmacological activity of many piperazine derivatives is their ability to modulate monoamine neurotransmitter systems, which include dopamine, norepinephrine, and serotonin pathways. researchgate.netnih.gov This modulation is often the basis for their use as antidepressants, antipsychotics, and anxiolytics. researchgate.netresearchgate.netnih.gov
Piperazine compounds can alter these pathways through direct receptor interactions or by affecting reuptake mechanisms. researchgate.net For instance, many antidepressants contain a piperazine ring and function as serotonin reuptake inhibitors. researchgate.net The interaction of piperazine derivatives with these neurotransmitter systems is a complex area of research, with different derivatives exhibiting varied effects. nih.gov For example, coumarin (B35378) derivatives hybridized with arylpiperazine have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the degradation of monoamine neurotransmitters. mdpi.com
Intracellular Signaling Pathway Modulation
Derivatives of this compound exert their biological effects by modulating various intracellular signaling pathways. A key mechanism involves their interaction with neurotransmitter systems. For instance, some piperazine derivatives function as GABA receptor agonists, directly binding to muscle membrane GABA receptors. This action leads to hyperpolarization of nerve endings, which is the basis for their use as anthelmintic agents, causing flaccid paralysis in parasitic worms.
In the context of cancer, certain derivatives have been shown to interfere with critical signaling pathways that control cell growth and proliferation. For example, some piperazine-containing compounds are inhibitors of mTORC1, a protein kinase that is a central regulator of cell growth and is often dysregulated in cancer. researchgate.net Another significant pathway targeted by these derivatives is the EGFR/PI3K/Akt survival pathway. Inhibition of this pathway by piperazine derivatives can suppress the progression of resistant breast cancer.
Furthermore, in neurodegenerative disease models, piperazine derivatives have been found to activate the transient receptor potential canonical 6 (TRPC6)-mediated intracellular signaling pathway. nih.gov This pathway is crucial for regulating the stability of dendritic spines and plays a role in memory formation, suggesting a potential therapeutic avenue for conditions like Alzheimer's disease. nih.gov The neuroprotective mechanism of some piperazine compounds is based on the activation of neuronal store-operated calcium entry in spines. nih.gov
Some derivatives also influence the expression of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a key role in the cellular response to low oxygen levels and is a target in cancer therapy. rsc.org By suppressing HIF-1α expression, these compounds can inhibit tumor cell proliferation, particularly in the hypoxic environments characteristic of solid tumors. rsc.org
Therapeutic Area Investigations for this compound Derivatives
The structural versatility of the piperazine ring has made its derivatives a focal point of research across multiple therapeutic areas. researchgate.net
Central Nervous System Disorders (e.g., Neurodegenerative Diseases, Psychiatric Disorders)
Piperazine derivatives are extensively investigated for their potential in treating a range of central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier and interact with various CNS targets. researchgate.netnih.gov
In the realm of neurodegenerative diseases , particularly Alzheimer's disease, research has highlighted the potential of piperazine derivatives. nih.govgoogle.com Some compounds have shown neuroprotective effects by protecting mushroom spines from amyloid toxicity. nih.gov One specific piperazine derivative, referred to as PPZ, has been shown to potentiate TRPC6 channels and restore long-term potentiation in hippocampal slices of a mouse model of Alzheimer's. nih.gov Another novel derivative, cmp2, which is structurally similar to a previously identified TRPC6 activator but can cross the blood-brain barrier, has demonstrated the ability to reverse deficits in synaptic plasticity in a mouse model of the disease. nih.gov Furthermore, certain piperazine-2-carboxylic acid derivatives have been developed as multi-target-directed ligands, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in Alzheimer's therapy. nih.gov
For psychiatric disorders , piperazine derivatives have been explored for their antidepressant, anxiolytic, and antipsychotic properties. researchgate.netsilae.it Many of these compounds modulate monoamine neurochemical pathways through direct receptor interactions or by affecting reuptake mechanisms. researchgate.net For instance, derivatives have been designed as serotonin (5-HT) receptor ligands and monoamine oxidase (MAO) inhibitors, both established strategies for treating depression. researchgate.netontosight.ai Phenylpiperazine derivatives, in particular, have been evaluated for their MAO inhibitory activity. researchgate.net The anxiolytic effects of some derivatives are attributed to their agonistic activity at 5-HT1A receptors. silae.it The abuse of certain piperazine derivatives has also been linked to acute psychotic episodes, highlighting their potent effects on the CNS. mdpi.com
Table 1: Investigated this compound Derivatives in CNS Disorders This table is interactive. You can sort and filter the data.
| Compound Class | Target/Mechanism | Potential Application | Key Findings |
|---|---|---|---|
| Piperazine (PPZ) | TRPC6 channel potentiation | Alzheimer's Disease | Restores long-term potentiation. nih.gov |
| cmp2 | TRPC6 activation | Alzheimer's Disease | Crosses blood-brain barrier, reverses synaptic plasticity deficits. nih.gov |
| Piperazine-2-carboxylic acid derivatives | AChE/BChE inhibition | Alzheimer's Disease | Potent and selective inhibition of cholinesterases. nih.gov |
| Phenylpiperazine derivatives | MAO inhibition | Depression | Show potential as antidepressants. researchgate.net |
| Arylpiperazine derivatives | 5-HT1A agonism | Anxiety, Depression | Exhibit anxiolytic and antidepressant-like effects. researchgate.netsilae.it |
Oncological Research and Antiproliferative Mechanisms
The piperazine scaffold is a prominent feature in the development of anticancer agents. researchgate.netrjeid.com Derivatives of this compound have demonstrated antiproliferative activity against various cancer cell lines through diverse mechanisms. csic.es
One key mechanism is the inhibition of critical enzymes and signaling pathways involved in cancer cell growth and survival. For example, some derivatives act as mTORC1 inhibitors, targeting a central regulator of cell growth. researchgate.net Others inhibit the EGFR/PI3K/Akt survival pathway, which is crucial for the progression of resistant breast cancer. eurekaselect.com
Certain piperazine derivatives have shown selective cytotoxic activity against breast cancer cells. csic.es For instance, a series of 4-acyl-2-substituted piperazine urea (B33335) derivatives displayed selective anticancer activity against MCF7 breast cancer cells compared to normal breast cells. csic.es Hybrid compounds incorporating piperazine have also exhibited cytotoxicity against human breast cancer cell lines. csic.es
In addition to targeting signaling pathways, some quinoxaline-based derivatives containing a piperazine moiety have been investigated as hypoxia-selective agents. rsc.org These compounds can suppress the expression of HIF-1α, a key factor in tumor survival under low-oxygen conditions, making them promising for targeting solid tumors. rsc.org
Table 2: Anticancer Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | Cancer Cell Line | Mechanism of Action | Notable Finding |
|---|---|---|---|
| 4-acyl-2-substituted piperazine ureas | MCF7 (Breast) | Selective Cytotoxicity | High selective anticancer activity against breast cancer cells. csic.es |
| 4-piperazinyl-quinoline-isatin hybrids | MDA-MB468, MCF7 (Breast) | Cytotoxicity | Exhibited cytotoxicity with lower effects on noncancerous cells. csic.es |
| Quinoxaline 1,4-dioxides with piperazine | MCF7, MDA-MB-231 (Breast) | HIF-1α Inhibition | Potent antiproliferative activity under hypoxic conditions. rsc.org |
| PD-1 and PD-2 | HepG2 (Liver) | Growth Inhibition | Restrained HepG2 cell growth in a dose-dependent manner. rjeid.comnih.gov |
| Pyrimidine-5-carbonitrile derivatives | Various | Dual EGFR/COX-2 inhibition | Potent cytotoxic candidates against multiple cancer cell lines. nih.gov |
Antimicrobial and Antifungal Activity
Piperazine derivatives have emerged as a significant class of compounds in the search for new antimicrobial and antifungal agents to combat the growing problem of drug resistance. researchgate.net
Numerous studies have reported the synthesis of piperazine derivatives with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, some derivatives have shown significant activity against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. ijcmas.com The mechanism of action for some of these antibacterial derivatives is believed to involve the inhibition of essential enzymes like GlcN-6-P synthase. rjpbcs.com
In the realm of antifungal research, piperazine derivatives have demonstrated efficacy against various fungal pathogens, including Candida albicans and Aspergillus species. rjeid.comthieme-connect.comacs.org Some chalcone-containing piperazine derivatives have shown potent activity against Candida albicans. Novel alkylated piperazines and their azole hybrids have exhibited broad-spectrum antifungal activity, particularly against non-albicans Candida and Aspergillus strains. acs.org
The antitubercular potential of piperazine derivatives has also been explored, with some compounds showing inhibitory activity against Mycobacterium tuberculosis. thieme-connect.com
Table 3: Antimicrobial and Antifungal Spectrum of this compound Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | Target Organism(s) | Activity | Reference |
|---|---|---|---|
| Substituted phenyl acetamide (B32628) piperazines | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Antibacterial & Antifungal | |
| Chalcone-containing piperazines | Staphylococcus aureus, Escherichia coli, Candida albicans | Antibacterial & Antifungal | |
| Phenothiazine (B1677639) piperazine derivatives | Staphylococcus aureus, Bacillus subtilis, Aspergillus species, Mycobacterium tuberculosis | Antibacterial, Antifungal & Antitubercular | thieme-connect.com |
| Pyrazine-2-carboxylic acid piperazine derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Antibacterial & Antifungal | rjpbcs.com |
| Alkylated piperazines and hybrids | Non-albicans Candida, Aspergillus strains | Antifungal | acs.org |
Antiviral Applications (e.g., HIV Protease Inhibition)
The piperazine scaffold is a key structural motif in the development of antiviral agents, particularly inhibitors of the Human Immunodeficiency Virus (HIV). arabjchem.orgmdpi.com
Several piperazine derivatives have been designed and synthesized as potent HIV-1 protease inhibitors. nih.govgoogle.comnih.gov These inhibitors are designed to bind to the active site of the protease, an enzyme crucial for the maturation of the virus, thereby rendering the newly produced viral particles non-infectious. diva-portal.org For example, darunavir, an FDA-approved HIV protease inhibitor, features a piperazine-like moiety and serves as a lead compound for the development of new derivatives with improved potency and resistance profiles. nih.gov Research has focused on modifying the P2' ligand of darunavir-like structures to enhance interactions with the S2' subsite of the protease active site. nih.gov
Beyond HIV, the antiviral potential of piperazine derivatives extends to other viruses. For instance, in silico studies have explored piperazine-substituted derivatives of favipiravir (B1662787) for their potential to inhibit the Nipah virus. nih.gov Additionally, trisubstituted piperazine derivatives have been developed as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), showing promising antiviral activity against the virus that causes COVID-19. acs.org
Table 4: Antiviral Activity of this compound Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | Viral Target | Mechanism | Notable Finding |
|---|---|---|---|
| Darunavir-derived P2' amide derivatives | HIV-1 Protease | Enzyme Inhibition | Picomolar enzyme inhibitory activity. nih.gov |
| Trisubstituted piperazine derivatives | SARS-CoV-2 Main Protease | Noncovalent Inhibition | Potent antiviral activity and improved pharmacokinetic properties. acs.org |
| Indole-7-carboxamides with piperazine | HIV-1 | Inhibition of viral replication | Potent in vitro antiviral activities with low toxicity. arabjchem.org |
| Biphenyl-substituted diaryltriazines with piperazine | HIV-1 Reverse Transcriptase | Non-nucleoside Inhibition | Excellent anti-HIV-1 activity against wild-type and mutant strains. arabjchem.org |
| Piperazine-substituted favipiravir derivatives | Nipah Virus | In silico prediction of inhibition | Potential for development as anti-Nipah virus agents. nih.gov |
Anti-inflammatory and Antioxidant Potential
Piperazine derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents. rjeid.comnih.govresearchgate.net
The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit the production of pro-inflammatory mediators. nih.gov For instance, certain novel piperazine derivatives have been shown to inhibit the production of nitrite (B80452) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. rjeid.comnih.gov Some methyl salicylate (B1505791) derivatives bearing a piperazine moiety have exhibited potent in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to standard drugs like indomethacin. nih.gov The mechanism for some of these derivatives involves the down-regulation of cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory pathway. nih.govjrespharm.com
In addition to their anti-inflammatory effects, many piperazine derivatives also possess antioxidant properties. rjeid.comresearchgate.net They can scavenge free radicals, such as the DPPH radical, which are implicated in oxidative stress and various chronic diseases. researchgate.netjrespharm.com For example, some novel piperazine substituted indole (B1671886) derivatives have shown DPPH free radical scavenging activity comparable to Vitamin E. jrespharm.com This dual anti-inflammatory and antioxidant activity makes piperazine derivatives attractive candidates for the development of treatments for diseases with an inflammatory and oxidative stress component. jrespharm.com
Table 5: Anti-inflammatory and Antioxidant Activity of this compound Derivatives This table is interactive. You can sort and filter the data. | Derivative Class | Activity | Key Findings | Reference | | :--- | :--- | :--- | :--- | | PD-1 and PD-2 | Anti-inflammatory, Antioxidant | Inhibited nitrite and TNF-α production; PD-2 showed good antioxidant activity. rjeid.comnih.govresearchgate.net | | Methyl salicylate derivatives with piperazine | Anti-inflammatory | Potent in vivo activity, some comparable to indomethacin; inhibited IL-6, TNF-α, and COX-2. nih.gov | | Piperazine substituted indole derivatives | Anti-inflammatory, Antioxidant | Higher anti-inflammatory activity than aspirin; comparable DPPH scavenging to Vitamin E. jrespharm.com | | Pyrazine-2-carboxylic acid derivatives | Antioxidant | Exhibited good antioxidant activity in ABTS and DPPH assays. rjpbcs.com |
Antimalarial Activity
The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for the development of novel antimalarial agents. ird.fr Researchers have investigated various derivatives of piperazine, often incorporating a quinoxaline-2-carbonitrile scaffold, for their potential in vitro activity against this parasite. ird.frmdpi.com
One area of investigation has focused on 7-chloro-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. ird.fr Studies revealed that the presence of a piperazine ring is crucial for antimalarial activity within this series. ird.fr The substitution on this piperazine ring significantly influences the compound's efficacy. For instance, a derivative featuring a 2-methoxyphenyl group on the piperazine ring (compound 4a) demonstrated the highest activity, with an IC50 value 1.25 times higher than the reference drug chloroquine. ird.fr Conversely, replacing this group with a chloride at position 4 (compound 4b) led to a dramatic decrease in activity. ird.fr The research identified 7-chloro-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-2-carbonitrile 1,4-di-N-oxide (4a) as a promising new antimalarial lead. ird.fr These compounds were found not to interfere with the heme biomineralization process, suggesting a different mechanism of action. ird.fr
Another series of compounds, 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives linked to phenyl piperazine analogs, has also been synthesized and evaluated for activity against the FCR-3 strain of Plasmodium falciparum. mdpi.comresearchgate.net In silico modeling for this class of derivatives suggested that they could potentially target the Plasmodium plasmepsin II enzyme. mdpi.com
Furthermore, researchers have explored piperazine derivatives of betulinic acid. nih.gov Two such derivatives, compounds 4a and 4b, yielded IC50 values of 1 µM and 4 µM, respectively, against the CQ-sensitive 3D7 strain of P. falciparum. nih.gov The more active compound, 4a, was found to increase cytosolic Ca(2+) in the parasite but did not appear to affect the mitochondrial membrane potential. nih.gov Its mechanism of action is thought to involve the Ca(2+) pathway. nih.gov
Table 1: Antimalarial Activity of Piperazine Derivatives
| Derivative Class | Key Compound | Target | Notable Finding | Reference |
|---|---|---|---|---|
| 7-chloro-quinoxaline-2-carbonitrile 1,4-di-N-oxide | 7-chloro-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-2-carbonitrile 1,4-di-N-oxide (4a) | P. falciparum | Highest activity in its series; IC50 1.25x higher than chloroquine. ird.fr | ird.fr |
| 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile | Phenyl piperazine analogs | P. falciparum (FCR-3 strain) | In silico studies suggest targeting of plasmepsin II enzyme. mdpi.com | mdpi.comresearchgate.net |
| Piperazine derivatives of Betulinic Acid | Compound 4a | P. falciparum (3D7 strain) | Showed an IC50 of 1 µM; mechanism involves Ca(2+) pathways. nih.gov | nih.gov |
Potential as Radiation Countermeasures
The threat of nuclear incidents and the use of ionizing radiation in medicine necessitate the development of effective agents to protect against radiation damage. nih.govnih.gov Current countermeasures like amifostine (B1664874) have significant limitations due to adverse side effects. nih.govnih.gov Research has identified novel piperazine derivatives as promising radioprotective agents with the potential to overcome these limitations. nih.govnih.gov
A series of 1-(2-hydroxyethyl)piperazine derivatives were designed, synthesized, and evaluated for their ability to protect human cells from gamma radiation. nih.govnih.gov The radioprotective efficacy was measured in part by the dicentric chromosome assay (DCA), which quantifies the mitigation of DNA damage. nih.govnih.gov
From this research, two compounds emerged as particularly effective. Compound 6 was identified as the leading candidate, demonstrating the most significant radioprotective effects in vitro with minimal cytotoxicity. nih.govnih.gov It showed an optimal balance between its efficacy and safety profile. nih.govnih.gov Compound 3 also displayed notable efficacy, particularly in its ability to reduce the formation of dicentric chromosomes, indicating a strong potential to mitigate DNA damage from ionizing radiation. nih.govnih.gov Both of these compounds exhibited superior safety and effectiveness compared to the standard amifostine. nih.govnih.gov While the precise mechanism is still under investigation, it is theorized that the radioprotective action of such compounds is achieved through electron donation, which reduces transient, radiation-induced oxidizing species on DNA. google.com
Table 2: Radioprotective Efficacy of 1-(2-hydroxyethyl)piperazine Derivatives
| Compound | Efficacy | Key Assay | Comparison | Reference |
|---|---|---|---|---|
| Compound 6 | Most significant radioprotective effects in vitro. nih.govnih.gov | Cytotoxicity assays, Dicentric Chromosome Assay (DCA). nih.govnih.gov | Superior safety and effectiveness compared to amifostine. nih.govnih.gov | nih.govnih.gov |
| Compound 3 | Notable efficacy, particularly in reducing dicentric chromosomes. nih.govnih.gov | Dicentric Chromosome Assay (DCA). nih.govnih.gov | Superior safety and effectiveness compared to amifostine. nih.govnih.gov | nih.govnih.gov |
Multi-Target Directed Ligand (MTDL) Approaches in Drug Design
The complexity of multifactorial diseases, such as Alzheimer's disease (AD), has driven a shift in drug design towards Multi-Target Directed Ligands (MTDLs). nih.govmdpi.com This approach involves creating single molecules capable of interacting with multiple biological targets simultaneously, which is advantageous for treating pathologies with complex etiologies. nih.govmdpi.com
Within this framework, derivatives of piperazine-2-carboxylic acid have been designed and synthesized as potential MTDLs for Alzheimer's disease. nih.govresearchgate.net A key strategy has been to target the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the progression of AD. nih.gov A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were evaluated for their inhibitory effects on these enzymes. nih.gov Molecular modeling studies suggest these compounds can bind to both the catalytic and peripheral anionic sites of the enzymes. nih.gov The research identified compound (7b) as a particularly promising inhibitor of BChE. nih.gov
The MTDL strategy using a piperazine scaffold extends to other derivatives as well. Ferulic acid-piperazine derivatives have been designed and evaluated against major targets in AD pathology. mdpi.com The most advantageous compound from one study, compound 18, was found to inhibit both AChE (IC50 = 0.59 µM) and BuChE (IC50 = 5.02 µM), in addition to inhibiting Aβ₁₋₄₂ aggregation and possessing antioxidant properties. mdpi.com Similarly, thiazole-piperazine hybrids have been developed as MTDLs, with the most potent compound in its class, compound 16, showing effective inhibition of both AChE (IC50 = 0.151 µM) and BuChE (IC50 = 0.135 µM), alongside significant inhibition of Aβ₁₋₄₂ aggregation. mdpi.com
Table 3: Piperazine-Based Multi-Target Directed Ligands (MTDLs)
| MTDL Class | Primary Targets | Lead Compound Example | Notable Activity | Reference |
|---|---|---|---|---|
| Piperazine-2-carboxylic acid derivatives | AChE, BChE | Compound (7b) | Promising BChE inhibitor. nih.gov | nih.gov |
| Thiazole-piperazine hybrids | AChE, BChE, Aβ Aggregation | Compound 16 | Potent dual cholinesterase inhibitor (IC50 < 0.2 µM). mdpi.com | mdpi.com |
| Ferulic acid-piperazine derivatives | AChE, BChE, Aβ Aggregation, Antioxidant | Compound 18 | AChE IC50 = 0.59 µM; BuChE IC50 = 5.02 µM. mdpi.com | mdpi.com |
Computational and Theoretical Investigations of Piperazine 2 Carbonitrile
Quantum Mechanical Studies
Quantum mechanical methods, particularly Density Functional Theory (DFT), have been employed to elucidate the electronic structure and reactivity of piperazine (B1678402) derivatives, providing a foundational understanding of Piperazine-2-carbonitrile.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to piperazine derivatives to determine optimized geometries, vibrational frequencies, and thermodynamic properties. For instance, studies on related compounds like piperazine-2S-carboxylic acid have utilized DFT calculations to gain insights into the relative basicities of the nitrogen atoms within the molecule. nih.gov These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net
Computational studies on derivatives like 1,4-Dinitrosopiperazine-2-carboxylic acid explore structural characteristics and thermodynamic parameters through DFT, providing a model for understanding the core piperazine structure. asianresassoc.org The results from these calculations, such as bond lengths, bond angles, and dihedral angles, can be compared with experimental data where available to validate the computational model. researchgate.net
Table 1: Example of Calculated Thermodynamic Parameters for a Piperazine Derivative (Note: Data is illustrative of typical DFT output for a related molecule, 1,4-Dinitrosopiperazine-2-carboxylic acid)
| Parameter | Value |
| Total Energy | -718.5 Hartree |
| Enthalpy | -718.3 Hartree |
| Gibbs Free Energy | -718.4 Hartree |
| Entropy | 115.8 cal/mol·K |
| This table presents theoretical thermodynamic data obtained from DFT calculations, offering insights into the stability and energy of the molecule. |
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. For a derivative, 1-Boc-Piperazine-2-carboxylic acid, the HOMO is localized on the piperazine ring, while the LUMO is found on the carbonyl groups. In studies of other piperazine derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer interactions within the molecule. researchgate.netdntb.gov.ua
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). researchgate.netbiointerfaceresearch.com For piperazine derivatives, MEP maps show negative potential around electronegative atoms like nitrogen and oxygen, indicating sites susceptible to electrophilic attack, while positive potential is often found around hydrogen atoms. asianresassoc.orgbiointerfaceresearch.com
Table 2: Frontier Orbital Energies and Energy Gap for a Piperazine Derivative (Note: Data is illustrative based on typical DFT results for related heterocyclic compounds)
| Parameter | Energy (eV) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| This interactive table displays the calculated energies of the frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap, which is a key indicator of molecular reactivity. |
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Piperazine Derivative (Note: Data is illustrative, based on NBO analysis of a related compound, 1,4-Dinitrosopiperazine-2-carboxylic acid asianresassoc.org)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N5 | σ(C4-C9) | 2.15 |
| LP (1) N8 | σ(C7-C9) | 1.89 |
| σ (C4-H13) | σ*(N5-C9) | 1.55 |
| This table quantifies key intramolecular donor-acceptor interactions and their stabilization energies, revealing the electronic delocalization that contributes to the molecule's stability. |
Molecular Modeling and Simulation
Molecular modeling and simulations are indispensable tools for investigating how this compound might interact with biological targets and for analyzing its dynamic behavior.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential inhibitors. Derivatives of this compound have been investigated using molecular docking to assess their potential as inhibitors for various enzymes. For example, piperazine-derived compounds have been docked into the active site of Dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes. researchgate.net Other studies have explored piperazine derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov These studies typically report a binding affinity or docking score (in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.netnih.gov
Table 4: Example Molecular Docking Results for Piperazine Derivatives against Biological Targets (Note: Data is compiled from studies on various piperazine derivatives to illustrate typical docking outputs)
| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Piperazine-based ligand | SARS-CoV-2 Protease | -7.5 to -9.0 | HIS41, CYS145, GLU166 |
| Compound 2g (Piperazine derivative) | DPP-IV | -8.2 | TYR662, TYR547, SER630 |
| This interactive table summarizes results from molecular docking studies, showing the binding affinities and key amino acid interactions of piperazine-based compounds with important protein targets. |
Molecular Dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. These simulations are used to analyze the conformational flexibility of molecules like this compound and to assess the stability of a ligand-protein complex predicted by docking. The piperazine ring typically exists in a chair conformation, and the interconversion between different chair forms, as well as rotation around amide bonds in N-substituted derivatives, are important dynamic processes. rsc.orgrsc.org
In the context of ligand-target interactions, MD simulations can validate the stability of the docked pose. By running a simulation for a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored to assess stability. dntb.gov.ua MD simulations have been applied to various piperazine-containing systems, for instance, to understand their role in CO2 absorption, demonstrating the technique's utility in analyzing molecular interactions and distribution in a dynamic environment. nih.govmanchester.ac.uk
In Silico ADME and Pharmacokinetic Predictions
In silico modeling techniques are pivotal in modern drug discovery, offering predictive insights into the pharmacokinetic profiles of new chemical entities, thereby reducing the time and costs associated with experimental studies. slideshare.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are founded on the principle that the structure of a molecule dictates its properties and, by extension, its behavior in a biological system. nih.gov
The general methodology for QSAR/QSPR modeling involves several key steps:
Data Set Curation: A dataset of molecules with known experimental values for a specific property (e.g., absorption, distribution, metabolism, excretion - ADME) is collected.
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as topological, electronic, and steric features. plos.org
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation linking the descriptors to the property of interest. slideshare.net
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. tandfonline.com
For a molecule like this compound, QSAR and QSPR models can be employed to predict a range of pharmacokinetic parameters. These predictions are crucial in the early stages of drug development to identify potential liabilities. tandfonline.com For instance, QSAR models can be used to estimate the potential for a compound to cause acute toxicity, helping to prioritize which compounds should advance to more intensive in vitro testing. While specific, detailed QSAR/QSPR studies exclusively focused on this compound are not extensively reported in publicly available literature, the principles are widely applied to piperazine-containing compounds and other heterocyclic scaffolds. nih.govdntb.gov.ua
The predictive models for pharmacokinetic properties often consider descriptors related to solubility, lipophilicity, molecular size, and hydrogen bonding capacity. For this compound, key descriptors would likely include calculations of LogP (lipophilicity), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These computed values would then be used in established models to forecast its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Table 1: Illustrative QSPR Descriptors and Predicted Pharmacokinetic Properties for this compound
This table is a hypothetical representation of the types of data generated from QSPR models. The values are not based on a specific published study of this compound but illustrate the general application of these computational tools.
| Molecular Descriptor | Definition | Predicted Pharmacokinetic Relevance |
| LogP | Octanol-water partition coefficient | Predicts lipophilicity, influencing absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Correlates with intestinal absorption and blood-brain barrier penetration. |
| Molecular Weight (MW) | Mass of one mole of the substance | Affects diffusion and overall size-related transport properties. |
| Hydrogen Bond Donors (HBD) | Number of N-H or O-H bonds | Influences solubility and interaction with biological targets. |
| Hydrogen Bond Acceptors (HBA) | Number of N or O atoms | Affects solubility and binding affinity. |
| Rotatable Bonds | Number of bonds with free rotation | Impacts conformational flexibility and binding entropy. |
Conformational Analysis and Stereochemical Preferences
The three-dimensional structure and stereochemistry of this compound are critical determinants of its biological activity, influencing how it interacts with molecular targets. The piperazine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. rsc.org
Computational and experimental studies, such as those using Nuclear Magnetic Resonance (NMR) spectroscopy, on substituted piperazines provide significant insight into the conformational dynamics of this heterocyclic system. rsc.orgresearchgate.net The piperazine ring can undergo a ring inversion process, interconverting between two chair conformations. rsc.org For substituted piperazines, this inversion leads to an equilibrium between conformers where the substituent occupies either an axial or an equatorial position.
In the case of 2-substituted piperazines, studies have shown a general preference for the substituent to be in an axial position. nih.gov This preference can be influenced by various factors, including the nature of the substituent and potential intramolecular interactions, such as hydrogen bonding. nih.gov The presence of the nitrile group at the C2 position of this compound introduces a key stereocenter.
The conformational behavior of the piperazine ring is also affected by substitution on the nitrogen atoms. For instance, N-acylated piperazines exhibit a complex conformational landscape due to the restricted rotation around the amide bond, in addition to the chair-chair interconversion of the ring itself. rsc.orgresearchgate.net This results in the existence of different rotamers, further complicating the conformational analysis. rsc.orgresearchgate.net The energy barriers for these conformational changes, including both ring inversion and amide bond rotation, have been calculated for various piperazine derivatives and typically range from 56 to 80 kJ mol⁻¹. researchgate.net
Stereochemically, this compound is a chiral molecule due to the stereocenter at the C2 position. This means it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. The specific stereochemistry is crucial as the biological activity of enantiomers can differ significantly. a2bchem.com The synthesis of stereochemically pure piperazine derivatives is therefore a key focus in medicinal chemistry to ensure the desired therapeutic effects. a2bchem.comnih.gov
Table 2: Conformational and Stereochemical Features of this compound
| Feature | Description | Significance |
| Primary Conformation | Chair form | Minimizes ring strain, providing the most stable 3D structure. rsc.org |
| Substituent Position | The nitrile group at C2 can be in an axial or equatorial position. | Studies on analogous 2-substituted piperazines suggest a preference for the axial conformation. nih.gov |
| Ring Dynamics | Undergoes chair-chair interconversion. | The energy barrier for this inversion affects the rate at which the molecule can change its shape. rsc.org |
| Chirality | The C2 carbon is a stereocenter. | The molecule exists as (R)- and (S)-enantiomers, which may have different biological activities. a2bchem.comvulcanchem.com |
Applications of Piperazine 2 Carbonitrile in Chemical Synthesis and Materials Science
Piperazine-2-carbonitrile as a Key Synthetic Intermediate for Bioactive Compounds
The piperazine (B1678402) ring system is recognized as a "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents. researchgate.net The structure of this compound, featuring both a reactive nitrile group and two nitrogen atoms for further substitution, makes it a valuable starting material for creating new pharmacologically active molecules. chemenu.com While much of the research focuses on derivatives of the closely related piperazine-2-carboxylic acid (which can be synthesized from the nitrile), the underlying piperazine framework is crucial to their activity.
Piperazine derivatives have been extensively investigated as antiviral agents. researchgate.net They are core components in drugs targeting HIV, such as the non-nucleoside reverse transcriptase inhibitor atevirdine (B1665816) and the integrase inhibitor bictegravir. researchgate.net The development of prodrugs of piperazine-based antiviral agents has also been a strategy to improve their therapeutic profiles. google.comgoogle.com
More recently, the piperazine scaffold has been central to the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. acs.orgnih.gov Mpro is a cysteine protease essential for the virus's life cycle, making it a key drug target. mdpi.com Researchers have designed and synthesized multiple series of piperazine-based compounds, both covalent and non-covalent inhibitors, that show potent anti-SARS-CoV-2 activity. acs.orgnih.govmdpi.com For instance, one study developed 1,2,4-trisubstituted piperazine derivatives, with the optimized compound GC-78-HCl demonstrating an antiviral activity (EC50 = 0.40 μM) comparable to the approved drug Nirmatrelvir (EC50 = 0.38 μM). acs.orgnih.gov These inhibitors were also effective against various SARS-CoV-2 variants and other human coronaviruses, indicating potential for broad-spectrum application. acs.org
Table 1: Examples of Bioactive Compound Classes Derived from Piperazine Scaffolds
| Bioactive Compound Class | Therapeutic Target | Example Compounds/Derivatives | Relevant Findings | Citations |
| Anti-HIV Agents | Reverse Transcriptase, Integrase | Atevirdine, Bictegravir | The piperazine core is a privileged scaffold in approved antiviral drugs. | researchgate.net |
| SARS-CoV-2 Mpro Inhibitors | Main Protease (Mpro/3CLpro) | GC-78-HCl, GC-55-HCl | Potent inhibition of viral replication, including against multiple variants. | acs.orgnih.gov |
| Angiotensin II Antagonists | AT1 Receptor | - | The piperazine-2-carboxylic acid scaffold is a known core for this class. | 5z.com |
| Substance P Antagonists | NK1 Receptor | - | The piperazine-2-carboxylic acid scaffold is a known core for this class. | 5z.com |
Development of this compound-based Combinatorial Libraries
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov The this compound scaffold, and more commonly its hydrolysis product, piperazine-2-carboxylic acid, is well-suited for this approach. 5z.comaidic.it It is a small, constrained structure with three distinct points for chemical modification: the two nitrogen atoms of the piperazine ring and the carbonitrile/carboxylic acid group. 5z.com This allows for the creation of vast and diverse libraries of compounds for high-throughput screening against various biological targets. 5z.comnih.gov
One extensive project focused on the solid-phase synthesis of piperazine-2-carboxamide (B1304950) derivatives, ultimately producing 15,000 discrete compounds. 5z.comnih.gov This work utilized the piperazine-2-carboxylic acid scaffold, which has orthogonal protecting groups on the two amine functions, enabling selective and controlled diversification at each position. 5z.com By using two different synthetic routes to functionalize the scaffold, researchers were able to maximize the diversity of the resulting library. 5z.com
Another study created a 160-member library using N-aryl-piperazine-2-carboxylic acid scaffolds. nih.govacs.orgdiva-portal.org This demonstrates the modularity of the piperazine core in generating targeted libraries for identifying novel bioactive compounds. nih.govacs.orgdiva-portal.org The ability to generate large libraries of discrete compounds in high purity using these methods accelerates the discovery of new lead compounds for the pharmaceutical industry. 5z.com
Integration into Polymeric Materials for Advanced Functions (e.g., CO2 Adsorption, Biomedical Polymers)
The chemical properties of this compound make it a candidate for incorporation into polymers to create materials with specialized functions. The piperazine moiety, in particular, is known to be effective in applications ranging from carbon capture to biomedicine.
CO2 Adsorption:
Piperazine and its derivatives are highly effective agents for capturing carbon dioxide (CO2), a major greenhouse gas. aidic.itmdpi.comrsc.org While often used in liquid amine solutions, incorporating these functional groups into solid adsorbents is a promising area of research to overcome issues like corrosion and high energy consumption. aidic.itcetjournal.it
In one study, a biopolymer was successfully modified with piperazine-2-carboxylic acid to create a new solid adsorbent for CO2. aidic.itcetjournal.itresearchgate.net The carboxylic acid group of the piperazine derivative was used to form stable amide linkages with the amine groups of the biopolymer. aidic.itcetjournal.it The resulting material, containing highly reactive piperazine amine groups, demonstrated effective CO2 adsorption. aidic.itcetjournal.it The thermal stability of the modified biopolymer up to 190°C makes it suitable for practical CO2 adsorption applications. aidic.itcetjournal.it
Table 2: CO2 Adsorption Performance of a Biopolymer Modified with Piperazine-2-carboxylic Acid
| Parameter | Value | Conditions | Citations |
| Adsorbent | Biopolymer functionalized with piperazine-2-carboxylic acid | - | aidic.itcetjournal.it |
| Degree of Substitution | 72% | Mole ratio of biopolymer to piperazine derivative was 1:2. | aidic.itcetjournal.it |
| Thermal Stability | Up to 190 °C | Determined by thermogravimetric analysis. | aidic.itcetjournal.it |
| Adsorption Capacity (Dry) | 2.56 mg/g (0.0581 mmol/g) | Room temperature, atmospheric pressure, 4% CO2 feed gas. | aidic.itcetjournal.it |
| Adsorption Capacity (Moisturized) | 1.99 mg/g (0.0453 mmol/g) | Room temperature, atmospheric pressure, 4% CO2 feed gas. | aidic.itcetjournal.it |
Other research has focused on immobilizing piperazine derivatives in polymeric membranes, which showed high CO2 separation performance. elsevierpure.com These studies highlight the potential of using piperazine-containing building blocks, like this compound, to design advanced materials for carbon capture.
Biomedical Polymers:
Hydrogels, which are 3D polymeric networks capable of absorbing large amounts of water, are extensively studied for drug delivery and other biomedical applications due to their biocompatibility and tunable properties. nih.govresearchgate.netnanochemres.orgfrontiersin.orgmdpi.com The incorporation of functional monomers can impart specific characteristics to these materials. While specific examples using this compound are not detailed, polymers containing the broader piperazine structure have been developed for biomedical uses, suggesting a potential application for the carbonitrile derivative. The ability to control properties like swelling, drug release, and biocompatibility makes polymer-based hydrogels attractive for creating advanced therapeutic systems. mdpi.com
Reference Standard Applications in Analytical and Forensic Science
In analytical and forensic science, reference standards are crucial for the accurate identification and quantification of substances. unodc.orgresearchgate.net A reference standard is a highly purified compound that can be used as a benchmark in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.net
Substituted piperazine derivatives have emerged as new psychoactive substances (NPS) and are often encountered in forensic investigations. unodc.orgunodc.orgdntb.gov.ua The United Nations Office on Drugs and Crime (UNODC) has published recommended methods for the analysis of piperazines in seized materials, highlighting the need for well-characterized reference materials for forensic laboratories. unodc.orgresearchgate.net The availability of pure analytical standards for compounds like 1-benzylpiperazine (B3395278) (BZP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP) is vital for law enforcement and forensic chemists to identify these substances in illicit products. unodc.orgresearchgate.net
While this compound itself is not listed as a major drug of abuse, its derivatives could potentially appear as designer drugs. Therefore, having it available as a reference material would be essential for its unambiguous identification in toxicological and forensic analyses. sigmaaldrich.com Chemical suppliers often provide well-characterized versions of compounds like (R)-Piperazine-2-carbonitrile hydrochloride and piperazine itself as analytical standards for research and forensic applications. sigmaaldrich.combldpharm.comsigmaaldrich.com
Toxicological Research and Safety Assessment of Piperazine 2 Carbonitrile Derivatives
Mechanisms of Organ-Specific Toxicity (e.g., Hepatotoxicity, Neurotoxicity)
The toxicological profiles of piperazine (B1678402) derivatives can lead to organ-specific effects, particularly concerning the liver and nervous system. nih.gov The parent compound, piperazine, has been associated with degenerative changes in the liver, including diffuse swelling and focal necrosis, as well as fibrotic and degenerative changes in the kidneys in animal studies. In humans, neurotoxic effects have been reported following exposure to high doses of piperazine.
Some piperazine derivatives are known to have stimulant effects on the central nervous system, stemming from their interaction with dopaminergic, noradrenergic, and serotoninergic pathways in the brain. nih.gov Reported toxic effects include agitation, anxiety, and seizures. nih.gov
Cellular and Molecular Pathways of Toxicity
The cellular and molecular pathways of toxicity for piperazine derivatives are complex and can involve multiple mechanisms. One key pathway involves the bioactivation of the piperazine ring, which can lead to the formation of reactive intermediates. nih.gov These electron-deficient species can covalently bind to essential macromolecules like DNA and proteins, initiating organ toxicities. nih.gov For instance, studies on the piperazine derivative X-376 have shown that bioactivation can occur in the pyridazine (B1198779) ring, leading to the formation of cyano adducts. nih.gov
At the molecular level, ionizing radiation can trigger programmed cell death pathways, and certain piperazine derivatives have been investigated for their radioprotective effects. nih.gov These effects are partly mediated by mitigating DNA damage. nih.gov The p53-upregulated mediator of apoptosis (PUMA) is a key molecule in radiation-induced cell death. nih.gov
Furthermore, some piperazine designer drugs have been shown to induce hepatotoxicity by up-regulating key enzymes involved in cholesterol biosynthesis, which may increase the risk of phospholipidosis and steatosis. nih.gov
Gene Expression Profiling in Response to Exposure
Gene expression profiling is a powerful tool to understand the cellular response to chemical exposure. wikipedia.org Studies on piperazine designer drugs have utilized gene array analysis to investigate their effects on rat hepatocytes. nih.gov This research revealed a significant overlap in gene expression changes induced by different piperazine derivatives, identifying a "piperazine designer drug consensus signature." nih.gov This signature included the up-regulation of 101 probe sets and the down-regulation of 309 probe sets. nih.gov
Notably, key enzymes in cholesterol biosynthesis, such as sterol C4-methyloxidase and squalene (B77637) epoxidase, were consistently up-regulated. nih.gov Additionally, fatty acid desaturase 1, an enzyme involved in the regulation of fatty acid unsaturation, was also up-regulated. nih.gov Conversely, betaine-homocysteine-S-methyltransferase 2 was a commonly down-regulated gene. nih.gov Analysis of transcription factor binding sites pointed to the sterol regulatory element binding protein (SREBP-1) as a key regulator of the up-regulated genes. nih.gov
In a different context, gene expression profiling has been used to identify compounds with similar biological activities. For example, the gene expression profile of a novel regeneration-promoting compound, F05, was found to be remarkably similar to that of piperazine phenothiazine (B1677639) antipsychotics. nih.gov This similarity in gene expression changes suggested that these antipsychotics might also promote neurite growth, a finding that was subsequently confirmed. nih.gov
In Vitro Cytotoxicity and Viability Assays
In vitro cytotoxicity and viability assays are crucial for the initial toxicological assessment of chemical compounds. A variety of cell lines are used to evaluate the cytotoxic potential of piperazine derivatives. For instance, the cytotoxicity of certain piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones was evaluated against human cancer cell lines including A-549 (lung), HCT-8 (colon), HepG2 (liver), and K562 (myelogenous leukemia) using the MTT assay. nih.gov
Similarly, a series of 1-(2-hydroxyethyl)piperazine derivatives were assessed for cytotoxicity across a panel of human cell lines, with some compounds exhibiting severe toxicity comparable to amifostine (B1664874). nih.gov The lipophilicity of these compounds, as indicated by their log P values, was found to correlate with their toxicity. nih.gov In another study, sarsasapogenin-piperazine derivatives displayed significant inhibitory effects against several tumor cell lines, with IC50 values indicating potent activity. nih.gov
The H9c2 rat cardiac cell line has been used to investigate the cardiotoxicity of piperazine designer drugs. core.ac.uk Cytotoxicity curves revealed that 1-(3-trifluoromethylphenyl) piperazine (TFMPP) was the most cytotoxic among the tested compounds. core.ac.uk These studies often employ multiple assays, such as the MTT and neutral red uptake assays, to confirm the results. core.ac.uk
Table 1: In Vitro Cytotoxicity of Selected Piperazine Derivatives
| Compound/Derivative Class | Cell Line(s) | Assay | Key Findings | Reference(s) |
|---|---|---|---|---|
| Piperazine-1-carbodithioate derivatives | A-549, HCT-8, HepG2, K562 | MTT | Preliminary screening results reported. | nih.gov |
| 1-(2-hydroxyethyl)piperazine derivatives | Multiple human cell lines | Not specified | Compounds 7 and 8 showed severe toxicity. | nih.gov |
| Sarsasapogenin-piperazine derivatives | A549 and other tumor cell lines | Not specified | Potent toxicity against A549 cancer cell line. | nih.gov |
| Piperazine designer drugs (BZP, TFMPP, MeOPP, MDBP) | H9c2 (rat cardiac) | MTT, NRU | TFMPP was the most cytotoxic. | core.ac.uk |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives | MCF7 (breast cancer), MCF 10A (normal breast) | Not specified | Compounds 31, 32, 35, and 37 showed selective anticancer activity. | csic.es |
Cardiotoxicity Studies (e.g., hERG Channel Inhibition)
Cardiotoxicity is a significant concern in drug development, and inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a primary cause. mdpi.com Blockade of the hERG channel can lead to a prolonged QT interval, which may result in life-threatening arrhythmias. mdpi.comdrughunter.com
Several piperazine derivatives have been evaluated for their potential to inhibit the hERG channel. mdpi.comgoogle.com For example, vanoxerine, a piperazine derivative, is a potent hERG channel blocker. mdpi.com High-throughput screening of chemical libraries has identified numerous compounds, including piperazine derivatives, that inhibit hERG channel activity. mdpi.com
It is important to note that in vitro hERG inhibition does not always translate to in vivo cardiotoxicity, as other factors like plasma concentrations play a role. google.com However, the hERG channel inhibition assay is considered a sensitive measure to identify compounds with potential cardiotoxic effects. google.com Some drug discovery programs have successfully implemented strategies to reduce hERG affinity while maintaining the desired on-target potency. drughunter.com
Table 2: hERG Channel Inhibition Data for Selected Compounds
| Compound | Assay Type | IC50 Value | Notes | Reference(s) |
|---|---|---|---|---|
| Vanoxerine | Thallium flux assay | 0.22 µM | Potent hERG channel blocker. | mdpi.com |
| Vanoxerine | Patch-clamp assay | 0.00084 µM | Potent hERG channel blocker. | mdpi.com |
| RPD | Patch-clamp assay | 96 nmol/L | Tested for blockage to hERG. | researchgate.net |
| Compound 23j | Patch-clamp assay | 2620 nmol/L | Tested for blockage to hERG. | researchgate.net |
| Compound 36a | Patch-clamp assay | 1410 nmol/L | Tested for blockage to hERG. | researchgate.net |
| Compound 36b | Patch-clamp assay | 1750 nmol/L | Tested for blockage to hERG. | researchgate.net |
| Compound 36f | Patch-clamp assay | 46,950 nmol/L | Tested for blockage to hERG. | researchgate.net |
Metabolic Pathways and Metabolite Profiling in Toxicity
Understanding the metabolic pathways of a compound is essential for assessing its potential toxicity, as metabolites can be either inactive or reactive. nih.gov The metabolism of piperazine derivatives often involves Phase I and Phase II reactions. nih.govnih.gov
Phase I metabolism of piperazine derivatives can include oxidation, N-demethylation, reduction, and hydroxylation. nih.gov For the piperazine derivative X-376, in vitro studies with human liver microsomes identified four Phase I metabolites generated through these reactions. nih.gov Bioactivation can also occur, leading to the formation of reactive intermediates that can be trapped by agents like potassium cyanide or glutathione. nih.gov
Metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is crucial for identifying these metabolic products. nih.govfrontiersin.org Studies on piperazine designer drugs have shown that they can be metabolized to various compounds. For instance, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) was found to be metabolized to N-acetyl-4-hydroxyaniline (paracetamol) in rats. farmaceut.org The identification of metabolic pathways and the characterization of metabolites help in understanding the toxicological properties of the parent compound and its derivatives. nih.gov
Preclinical Toxicological Considerations and Risk Assessment
Preclinical toxicological studies are fundamental for the risk assessment of any new chemical entity. For piperazine and its salts, the available data indicate a potential for serious health damage following a single oral exposure, with neurotoxicity being a key concern. Repeated exposure has been linked to degenerative changes in the liver and kidneys in animal models.
The systemic toxicity of piperazine salts is generally considered to be associated with the parent compound. In the absence of specific data for a salt, data from the parent piperazine is often used for risk assessment. The potential for respiratory and skin sensitization is another important consideration, with reports of occupational asthma in workers exposed to piperazine.
Preclinical studies also evaluate the potential for genotoxicity and reproductive toxicity. While piperazine and its salts are generally not considered to have genotoxic potential, piperazine has been classified as a suspected reproductive and developmental toxicant. Risk assessment integrates all available toxicological data to establish safe exposure levels and to recommend hazard classifications.
Q & A
Q. What are the established synthetic routes for Piperazine-2-carbonitrile, and how do reaction conditions influence yield?
this compound is synthesized via ammoxidation of 2-methylpyrazine under controlled catalytic conditions, yielding the nitrile group at the 2-position . Multi-step organic reactions, such as condensation and cyclization, are also employed, with purity optimization achieved through recrystallization or column chromatography. Key variables include temperature (80–120°C), catalyst selection (e.g., vanadium oxide), and reaction time (6–24 hours) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
Structural validation requires:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing piperazine ring protons at δ 3.2–3.8 ppm) .
- IR Spectroscopy : Identification of nitrile stretches (~2200 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
- HPLC/GC-MS : For purity assessment (>95% purity threshold) and molecular weight confirmation .
Q. How do structural modifications to the piperazine ring affect biological target interactions?
Substituents like amino or carbonitrile groups enhance binding to enzymes (e.g., kinases) or receptors. For example, the amino group in 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile increases hydrogen bonding with ATP-binding pockets . Comparative studies with analogs lacking these groups show reduced activity, as seen in flavor compounds like 6,7-dihydro-5H-cyclopentapyrazine .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:
- Standardized Assays : Replicate studies under controlled pH, temperature, and solvent conditions.
- Structural Analog Comparison : Use tables comparing bioactivity of derivatives (e.g., methyl vs. chloro substituents) to isolate functional group contributions .
- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines to assess selectivity .
Q. How can enantiomeric purity of chiral this compound derivatives be achieved and validated?
- Chiral Resolution : Use HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and optimized mobile phases (hexane:isopropanol 90:10) .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during cyclization steps to favor specific stereoisomers .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (CCDC deposition recommended) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Model transition states to predict regioselectivity (e.g., chloroacetyl group reactivity at the α-position) .
- Molecular Dynamics Simulations : Assess solvation effects on reaction pathways in polar aprotic solvents (e.g., DMF vs. THF) .
Q. How can green chemistry principles be applied to this compound synthesis?
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported palladium) to minimize waste .
- Continuous Flow Reactors : Improve energy efficiency and scalability compared to batch processes .
Methodological Considerations
Q. What experimental design optimizes reaction conditions for novel this compound derivatives?
- Design of Experiments (DOE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Q. How are stability studies conducted for this compound under physiological conditions?
Q. What safety protocols are essential for handling this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
